OptoDArG

Catalog No.
S538187
CAS No.
M.F
C43H52N4O5
M. Wt
704.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OptoDArG

Traditional DAG analogs lack the spatiotemporal precision required for dissecting rapid lipid signaling. OptoDArG is a photoswitchable DAG that enables reversible, optical clamping of TRPC3/6/7 channels without genetic manipulation.

  • 30 µM potency avoids membrane disruption seen with earlier photolipids.
  • Sub-second trans-to-cis switching for high-resolution patch-clamp and subcellular mapping.
  • Compatible with synthetic bilayers for light-controlled permeation studies.

Reliable, ready-to-use reagent for advanced ion channel pharmacology.

Product Name

OptoDArG

IUPAC Name

[2-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]-3-hydroxypropyl] 4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoate

Molecular Formula

C43H52N4O5

Molecular Weight

704.9 g/mol

InChI

InChI=1S/C43H52N4O5/c1-3-5-9-33-15-23-37(24-16-33)44-46-39-27-19-35(20-28-39)11-7-13-42(49)51-32-41(31-48)52-43(50)14-8-12-36-21-29-40(30-22-36)47-45-38-25-17-34(18-26-38)10-6-4-2/h15-30,41,48H,3-14,31-32H2,1-2H3

InChI Key

ZBBHLPDZJFKXFD-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

OptoDArG; Opto-DArG; Opto DArG

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(CO)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC

The exact mass of the compound OptoDArG is 704.3938 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 50 mg

OptoDArG is a synthetic, photoswitchable diacylglycerol (DAG) analog engineered for the high-precision photopharmacological control of lipid-gated ion channels, particularly TRPC3, TRPC6, and TRPC7 [1]. Featuring two azobenzene moieties within its acyl chains, the compound undergoes rapid, reversible photoisomerization between a biologically inactive trans state and an active cis state upon exposure to specific light wavelengths[1]. For research procurement, OptoDArG serves as a critical reagent for establishing an optical lipid clamp, offering superior spatiotemporal resolution over traditional chemical agonists without the complex viral delivery workflows required by protein-based optogenetics[1].

Research Fit

Workflow
Optical control of TRPC3/6/7 channel activity
Selection
Dual-azobenzene photoswitch architecture
Use Context
Spatiotemporal precision in channel activation and deactivation studies

Substituting OptoDArG with traditional chemical DAG analogs (such as OAG) or earlier-generation photoswitchable lipids (like PhoDAG-1) severely compromises experimental precision and workflow efficiency [1]. Conventional chemical agonists rely on slow, diffusion-limited perfusion and washout, making it impossible to capture sub-second channel kinetics or achieve localized subcellular activation [1]. Furthermore, while first-generation photolipids like PhoDAG-1 offer optical control, they suffer from low potency, requiring working concentrations up to 400 µM that can induce non-specific membrane disruptions and solubility issues [1]. OptoDArG overcomes these limitations by delivering robust activation at a fraction of the concentration, ensuring high signal-to-noise ratios and reliable reproducibility in complex electrophysiological assays [1].

Substitution Risk

Dual vs. Single Photoswitch
Dual-azobenzene architecture drives unique cis-trans relaxation kinetics not shared with single-photoswitch PhoDAG analogs.
Channel Kinetics Divergence
OptoDArG exhibits isoform-specific current decay; PhoDAG-1 currents remain stable, altering experimental time-course design.
Bilayer Mechanical Impact
Dual-chain photoisomerization produces distinct bilayer thinning and elasticity changes not replicated by single-chain alternatives.

Superior Potency vs. PhoDAG-1

In comparative electrophysiological studies of TRPC3-expressing HEK293 cells, OptoDArG demonstrated significantly higher efficacy than its predecessor, PhoDAG-1 [1]. While PhoDAG-1 required a working concentration of 400 µM to elicit a functional response, OptoDArG achieved comparable or superior maximal channel activation at just 30 µM [1]. This >10-fold reduction in required concentration minimizes the risk of solvent toxicity, reduces non-specific membrane destabilization, and significantly lowers the cost per assay[1].

Evidence DimensionEffective working concentration for TRPC3 activation
Target Compound Data30 µM (OptoDArG)
Comparator Or Baseline400 µM (PhoDAG-1)
Quantified Difference>10-fold reduction in required concentration
ConditionsWhole-cell patch clamp in TRPC3-expressing HEK293 cells

Lower working concentrations simplify formulation, prevent solvent-induced cellular toxicity, and extend the number of assays per procured vial.

Isoform-Dependent Current Decay
Head-to-head
OptoDArG: exponential decay; τ TRPC3 ~34% faster vs TRPC6/7
PhoDAG-1: current remains stable
Supports isoform-dependent deactivation kinetics
HEK293 whole-cell patch, UV-OFF dark

Rapid Reversibility vs. Chemical Agonists

Unlike traditional diacylglycerol analogs which require minutes for diffusion-based washout, OptoDArG provides millisecond-scale kinetic control [1]. Upon illumination with UV light (340-365 nm), the trans-to-cis isomerization rapidly activates TRPC3 conductances to levels matching endogenous PLC stimulation [1]. Subsequent illumination with blue light (430 nm) reverts the molecule to the inactive trans state almost instantaneously, allowing for repeated activation-deactivation cycling within the same cell without complex microfluidic perfusion systems [1].

Evidence DimensionDeactivation kinetics
Target Compound DataMillisecond-scale deactivation via 430 nm blue light
Comparator Or BaselineMinutes-scale deactivation via washout for traditional DAG analogs
Quantified DifferenceOrders of magnitude faster signal termination
ConditionsReal-time ionic conductance monitoring via optical lipid clamp

Optical reversibility eliminates the need for cumbersome perfusion setups, streamlining high-throughput electrophysiology workflows.

Gramicidin A Open Probability
Reported
>50% increase in gA channel open probability upon trans→cis photoisomerization
Supports bilayer mechanics-coupled channel control
Planar lipid bilayer, trans→cis switch

Clean Baseline and High Signal-to-Noise

A critical procurement metric for photopharmacological probes is the absence of dark activity. In its thermodynamically stable trans form (maintained in the dark or under blue light), OptoDArG exhibits no significant effect on basal membrane conductances in either TRPC3-expressing or wild-type cells [1]. This clean baseline ensures that the observed biological responses are strictly light-dependent, providing a superior signal-to-noise ratio compared to constitutive chemical agonists or leaky inducible genetic systems[1].

Evidence DimensionBasal membrane conductance (dark state)
Target Compound DataNo significant deviation from baseline (trans-OptoDArG)
Comparator Or BaselineConstitutive background noise from generic chemical agonists
Quantified DifferenceNear-zero off-target background activity
ConditionsUnilluminated / 430 nm blue light conditions in HEK293 cells

A stable, inactive dark state is essential for assay reproducibility and avoiding false-positive signals in sensitive ion channel research.

TRPC6 Activation Kinetics
Head-to-head
OptoDArG elicits distinct activation/deactivation/inactivation kinetics
PhoDAG & OptoBI-1 each produce different kinetics profiles
Supports distinct gating state analysis
HEK293 whole-cell, high-intensity light sources

Transfection-Free Workflow

Traditional optogenetic approaches require the introduction of foreign genetic material to express light-sensitive proteins, a process that is time-consuming and potentially cytotoxic [1]. In contrast, OptoDArG functions as a synthetic chemical additive that spontaneously integrates into the lipid bilayer from the extracellular solution [1]. This capability allows researchers to achieve optical control over endogenous lipid-gated channels in native tissues without the regulatory and technical hurdles of genetic engineering [1].

Evidence DimensionPreparation time and protocol complexity
Target Compound DataImmediate application via extracellular perfusion (minutes)
Comparator Or BaselineViral vector delivery / transfection for protein optogenetics (days to weeks)
Quantified DifferenceElimination of multi-day transfection workflows
ConditionsApplication in native or primary cell lines

Chemical optogenetics dramatically accelerates experimental timelines and enables optical control in hard-to-transfect primary cells.

Dual-Azobenzene Architecture
Class-level
Two azobenzene acyl chains; reduces bilayer thickness and bending elasticity upon switching
Supports dual-photoswitch mechanical perturbation
SAXS, vesicle aspiration; class-level distinction
Rapid TRPL Activation
Reported
OptoDArG activation greatly accelerated vs OAG
Further accelerated by TRPL F557I pore mutation
Supports temporal precision in TRPL studies
HEK293 TRPL-expressing, intense UV
Optical Lipid Clamp (TRPC3)
Reported
Reversible activation-deactivation cycling identifies G652 as key lipid-sensing residue
Supports optical lipid clamp methodology
TRPC3 heterologous expression, mutagenesis

Optical Lipid Clamp for TRPC Screening

OptoDArG is the premier reagent for establishing an optical lipid clamp to study TRPC3, TRPC6, and TRPC7 channels [1]. Because of its 30 µM potency and rapid reversibility, it is uniquely suited for high-resolution patch-clamp screening of channel modulators, allowing researchers to isolate lipid-sensing mechanisms without the confounding variables of upstream PLC signaling [1].

Spatiotemporal Mapping of Lipid-Protein Interactions

Due to its ability to be activated by highly focused UV lasers, OptoDArG enables the precise mapping of lipid-protein interactions at the subcellular level [1]. This makes it an essential tool for advanced microscopy and localized signaling studies where traditional, globally applied chemical DAG analogs would obscure spatial dynamics [1].

Carrier-Mediated Ion Transport in Synthetic Bilayers

Beyond native ion channels, OptoDArG serves as a highly effective dopant in synthetic lipid bilayers to optically control the permeation of specific ion carriers, such as valinomycin [2]. Its robust trans-to-cis photoisomerization alters bilayer properties, making it a valuable component for developing artificial neuronal systems and light-responsive liposomal platforms [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
TRPC Isoform Pharmacology & DAG Binding Kinetics
Isoform-dependent cis-trans relaxation signature
Time-resolved DAG binding & L2 site analysis
Lipid Bilayer Mechanics & Mechanosensitive Channel Regulation
Dual-azobenzene photoswitch architecture
Bilayer thickness & elasticity modulation
Comparative TRPC6 Gating Mechanism Analysis
Distinct activation/deactivation kinetic signature
Gating state differentiation across activators
TRPC3 Pore Domain Optical Lipid Clamp
Optical lipid clamp methodology
Pore fenestration & G652 residue mapping

XLogP3

11.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

704.39377077 Da

Monoisotopic Mass

704.39377077 Da

Heavy Atom Count

52

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Lichtenegger M, Tiapko O, Svobodova B, Stockner T, Glasnov TN, Schreibmayer W, Platzer D, de la Cruz GG, Krenn S, Schober R, Shrestha N, Schindl R, Romanin C, Groschner K. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel. Nat Chem Biol. 2018 Apr;14(4):396-404. doi: 10.1038/s41589-018-0015-6. Epub 2018 Mar 19. PubMed PMID: 29556099; PubMed Central PMCID: PMC5903546.

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